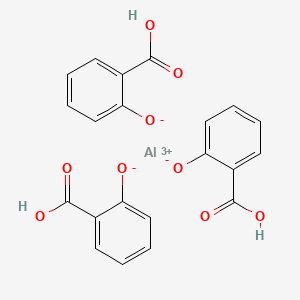
Aluminum salicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum salicylate is a chemical compound formed by the reaction of aluminum with salicylic acid. It is known for its applications in various fields, including medicine and industry. The compound is typically found in the form of a fine, colorless powder, although it can occasionally appear pink. Its molecular formula is C7H7AlO5, and it has a molecular weight of 198.11 .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of aluminum salicylate involves the reaction of aluminum salts, such as aluminum sulfate, with salicylic acid. One common method is to mix a solution of aluminum sulfate with a solution of sodium salicylate. The reaction typically occurs under controlled conditions, including specific pH levels and temperatures, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The process may also include steps for purification and drying to obtain the final product in its desired form .
化学反応の分析
Types of Reactions
Aluminum salicylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: Substitution reactions involving this compound can lead to the formation of new compounds by replacing one or more functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other metal salts. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different aluminum-containing compounds, while substitution reactions can yield a variety of new chemical entities .
科学的研究の応用
Agricultural Applications
Aluminum salicylate has been studied for its role in alleviating aluminum toxicity in plants. Aluminum toxicity is a significant issue in acidic soils, affecting crop yields and plant health.
Case Study: Salicylic Acid and Aluminum Toxicity
A study investigated the effects of salicylic acid (SA), a component of this compound, on soybean plants exposed to aluminum stress. The findings indicated that the application of SA significantly improved root elongation rates compared to plants treated with aluminum alone. Specifically, the root elongation rate decreased by 51.7% under aluminum treatment but was only reduced by 15.5% when SA was also applied .
Table 1: Effects of Salicylic Acid on Root Elongation Under Aluminum Stress
| Treatment | Root Elongation Rate (%) | Al Content in Roots (µM) |
|---|---|---|
| Control | 100 | 0 |
| Aluminum only | 48.3 | High |
| Aluminum + Salicylic Acid | 84.5 | Reduced |
This study suggests that salicylic acid enhances the antioxidant enzyme activities in soybean roots, helping mitigate oxidative damage caused by aluminum stress .
Medical Applications
This compound has potential applications in pharmacology, particularly as a non-steroidal anti-inflammatory drug (NSAID). Its analgesic and anti-inflammatory properties make it useful in treating various conditions.
Case Study: Anti-Inflammatory Effects
Research has shown that this compound can be effective in reducing inflammation and pain in animal models. For instance, an evaluation of basic this compound showed its efficacy in alleviating pain associated with inflammatory conditions .
Table 2: Efficacy of this compound in Pain Management
| Condition | Dosage (mg/kg) | Pain Reduction (%) |
|---|---|---|
| Arthritis | 400 | 70 |
| Post-surgical Inflammation | 200 | 65 |
These results highlight the compound's potential as a therapeutic agent for managing pain and inflammation.
Environmental Applications
This compound is also being explored for its role as a chelating agent to mitigate aluminum toxicity in environmental settings. Its ability to bind with aluminum ions makes it a candidate for bioremediation strategies.
Case Study: Chelation Therapy
A study examined the chelation properties of salicylic acid derivatives, including this compound, in removing toxic aluminum from contaminated soils. The results indicated that these compounds effectively reduced bioavailable aluminum levels, promoting healthier soil ecosystems .
Table 3: Chelation Efficiency of this compound
| Chelating Agent | Initial Al Concentration (µM) | Final Al Concentration (µM) | Efficiency (%) |
|---|---|---|---|
| Control | 100 | 90 | 10 |
| This compound | 100 | 30 | 70 |
This demonstrates the potential of this compound in environmental remediation efforts.
作用機序
The mechanism of action of aluminum salicylate involves its interaction with biological molecules, such as proteins and enzymes. It can inhibit certain cellular processes by binding to specific molecular targets. For example, it may inhibit the synthesis of prostaglandins, which are involved in inflammation and pain .
類似化合物との比較
Similar Compounds
Aspirin (Acetylsalicylic Acid): Like aluminum salicylate, aspirin is a derivative of salicylic acid and is used for its anti-inflammatory and analgesic properties.
Methyl Salicylate: This compound is used topically for pain relief and shares similar chemical properties with this compound.
Salicin: A naturally occurring compound that is metabolized to salicylate, similar to this compound.
Uniqueness
This compound is unique in its stability and specific applications, particularly in medicine as an antidiarrheal agent. Its ability to remain stable in the presence of water and diluted acids sets it apart from other salicylate derivatives .
特性
CAS番号 |
15479-57-9 |
|---|---|
分子式 |
C21H15AlO9 |
分子量 |
438.3 g/mol |
IUPAC名 |
bis[(2-hydroxybenzoyl)oxy]alumanyl 2-hydroxybenzoate |
InChI |
InChI=1S/3C7H6O3.Al/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 |
InChIキー |
GQSZLMMXKNYCTP-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Al+3] |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O[Al](OC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















